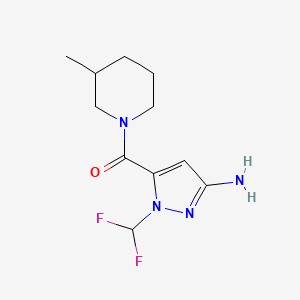

1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Description

This compound features a pyrazole core substituted at three positions:

- Position 1: A difluoromethyl group (-CF₂H), enhancing metabolic stability and lipophilicity.

- Position 3: A primary amine (-NH₂), enabling hydrogen bonding and solubility modulation.

While direct data on its biological activity are absent in the provided evidence, its structural features align with pyrazole derivatives studied for therapeutic applications, such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N4O/c1-7-3-2-4-16(6-7)10(18)8-5-9(14)15-17(8)11(12)13/h5,7,11H,2-4,6H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEJJZLLDOYICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC(=NN2C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Attachment of the piperidine ring: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a 3-methylpiperidine derivative.

Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor growth in various cancer cell lines. The specific compound has been linked to similar bioactivity, suggesting potential use in cancer therapy .

Kinase Inhibition : The compound has been investigated as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and autoimmune disorders. The design of pyrazole-based kinase inhibitors has been a focus of recent studies, highlighting the potential of this compound in targeted therapy .

Agricultural Applications

Insecticidal Properties : Similar compounds have demonstrated insecticidal activity against various pests. Research into trifluoromethyl pyrimidine derivatives shows that they possess moderate insecticidal effects, which could be extrapolated to the current compound. This suggests potential applications in agricultural pest management .

Fungicidal Activity : There is growing interest in the use of pyrazole derivatives for their antifungal properties. Studies have reported that certain pyrazole compounds exhibit effective antifungal activity against pathogens affecting crops, indicating that 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine could be explored for similar uses .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of pyrazole derivatives found that compounds with similar structural motifs showed significant inhibition of cell proliferation in prostate and breast cancer cell lines. The study reported IC50 values indicating effective concentrations for therapeutic potential . This case underlines the importance of structural modifications in enhancing bioactivity.

Case Study 2: Agricultural Application

In a comparative analysis of various pyrazole derivatives for insecticidal activity, one study reported that specific derivatives exhibited over 80% mortality against Spodoptera frugiperda at concentrations lower than conventional insecticides. This suggests that modifications to the pyrazole structure could enhance efficacy while reducing environmental impact .

Data Tables

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound’s difluoromethyl group distinguishes it from non-fluorinated analogs (e.g., ), likely improving metabolic stability and membrane permeability .

Physicochemical Properties

*Estimated based on structural formula.

Analysis :

Comparison :

Areas for Optimization :

- Solubility enhancement via prodrug strategies (e.g., amine salt formation).

- Substituent variation at position 5 (e.g., sulfonyl or heteroaryl groups) to explore SAR .

Biological Activity

1-(Difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and various substituents, contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H15F2N5O, with a molecular weight of approximately 283.32 g/mol. The compound features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Difluoromethyl Group : Enhances chemical reactivity.

- 3-Methylpiperidine Carbonyl Group : Impacts interaction with biological targets.

Research indicates that this compound interacts with specific enzymes or receptors, influencing their activity. The mechanism may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, altering their function.

- Signal Transduction Modulation : Affecting pathways that regulate gene expression and cellular responses.

Enzyme Interaction Studies

Studies have shown that this compound exhibits significant enzyme interactions. For instance, it has been observed to inhibit certain kinases involved in cell proliferation and survival pathways.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| CDK2 | Competitive | 0.36 |

| CDK9 | Non-competitive | 1.8 |

These values indicate a strong potential for this compound as a therapeutic agent targeting cell cycle regulation.

Antioxidant Activity

The compound's structure suggests possible antioxidant properties, which can be crucial in mitigating oxidative stress-related diseases. Preliminary studies indicate that it may exhibit free radical scavenging activity similar to other pyrazole derivatives.

Neuroprotective Effects

A study investigated the neuroprotective effects of related pyrazole derivatives in models of ischemic stroke. While specific data on this compound was limited, similar compounds demonstrated significant reductions in infarct size and improved neurological outcomes in animal models.

Anticancer Activity

Research on structurally related compounds has shown promising results in inhibiting tumor cell growth across various cancer types. For example, compounds with similar pyrazole scaffolds have demonstrated efficacy against HeLa and A375 human tumor cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, coupling reactions involving cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C have been reported for analogous pyrazole derivatives. Yield optimization involves adjusting catalyst loading (e.g., 0.05–0.1 equiv. CuBr), solvent polarity, and reaction duration (e.g., 48 hours) . Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane/water) and chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical to isolate the product .

Q. How can the molecular structure and purity of this compound be confirmed post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton/carbon environments and substitution patterns. For example, H NMR peaks at δ 8.87 (d, J = 2 Hz) indicate aromatic protons in pyridine rings .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 215) .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 47.5°–74.4°) and hydrogen-bonding networks, using programs like SHELXL for refinement .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection.

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions may arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing signal splitting at low temperatures.

- Single-Crystal X-ray Diffraction : Resolve ambiguities in substitution patterns (e.g., confirming the difluoromethyl group’s position) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages) to rule out impurities .

Q. How does the substitution pattern on the pyrazole ring influence the compound’s thermal stability and decomposition profile?

- Methodological Answer : Electron-withdrawing groups (e.g., difluoromethyl) enhance thermal stability by reducing electron density on the ring. Key methods include:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 215–340°C for similar pyrazole derivatives) .

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points at 104–107°C) .

- Computational Modeling : Calculate bond dissociation energies (BDEs) to predict stability under thermal stress.

Q. What computational methods are recommended to predict the binding affinity of this compound to biological targets like guanylate cyclase?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Screen against target structures (e.g., guanylate cyclase active site) to estimate binding poses and free energy (ΔG).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- Free Energy Perturbation (FEP) : Quantify contributions of specific substituents (e.g., difluoromethyl) to binding affinity.

- In Vitro Validation : Use enzyme inhibition assays (e.g., IC determination) to correlate computational predictions with experimental data .

Q. What are the critical parameters in designing a crystallization protocol for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DMSO/water) to balance solubility and slow evaporation rates.

- Temperature Control : Gradual cooling (e.g., 0.5°C/hour) to promote crystal nucleation.

- Seeding : Introduce microcrystals to overcome kinetic barriers to crystallization.

- Data Collection : Optimize X-ray wavelength (e.g., Cu-Kα radiation) and resolution (≤1.0 Å) for high-quality diffraction. Refinement with SHELXL ensures accurate bond length/angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.